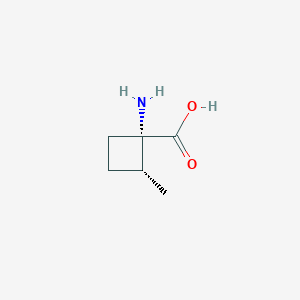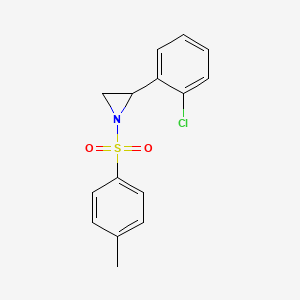![molecular formula C16H26OSi B15159830 Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- CAS No. 653604-00-3](/img/structure/B15159830.png)
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- is a chemical compound with the molecular formula C16H26OSi and a molecular weight of 262.46 g/mol . It is known for its unique structure, which includes a silane group bonded to a 2-phenylcyclopropylmethoxy moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylcyclopropylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds, enhancing the adhesion between different materials.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality in biological systems.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of materials .
Comparación Con Compuestos Similares
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- can be compared with other silane coupling agents such as:
Glycidoxypropyl trimethoxysilane (KH-560): Known for its use in surface modification and polymer composites.
Aminopropyltriethoxysilane: Commonly used in the modification of surfaces for improved adhesion and compatibility.
Vinyltrimethoxysilane: Utilized in the production of cross-linked polymers and coatings.
Each of these compounds has unique properties and applications, but Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- stands out due to its specific structure and the resulting chemical properties that make it suitable for a wide range of applications.
Propiedades
Número CAS |
653604-00-3 |
|---|---|
Fórmula molecular |
C16H26OSi |
Peso molecular |
262.46 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[(2-phenylcyclopropyl)methoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-16(2,3)18(4,5)17-12-14-11-15(14)13-9-7-6-8-10-13/h6-10,14-15H,11-12H2,1-5H3 |
Clave InChI |
BBUMOMLUNKHDCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)


![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)

![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
